1-Aminospiro[2.3]hexane-1-carboxylic acid
Description
Overview of Unnatural Amino Acids in Medicinal Chemistry and Peptide Science
Unnatural amino acids, which are not among the 20 proteinogenic amino acids, offer a vast and diverse chemical space for the design of novel peptides and peptidomimetics. rsc.orgnih.gov Their incorporation into peptide sequences can lead to molecules with enhanced properties such as increased stability against enzymatic degradation, improved oral bioavailability, and altered receptor-binding profiles. nih.govresearchgate.net These non-canonical building blocks are pivotal in constructing combinatorial libraries and serve as chiral scaffolds, enabling the development of therapeutic candidates with fine-tuned biological activities. rsc.orgnih.gov
Principles of Conformational Constraint in Molecular Design
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation to bind to its biological target. acs.orgnih.gov Conformational constraint is a powerful strategy in drug design that involves rigidifying a flexible molecule to favor a particular bioactive conformation. acs.orgmdpi.com This pre-organization reduces the entropic penalty upon binding, potentially leading to enhanced potency and selectivity. mdpi.com
By reducing the number of accessible conformations, medicinal chemists can design ligands that fit more precisely into the binding pocket of a target protein, minimizing off-target effects. acs.orgnih.gov This enhanced rigidity can be achieved by introducing cyclic structures or sterically demanding groups, which lock the molecule into a desired spatial arrangement. nih.govmdpi.com
The incorporation of conformationally constrained amino acids into peptides is a well-established method for influencing their secondary structure and, consequently, their biological function. researchgate.net These rigid building blocks can induce specific turns or helical structures, mimicking the bioactive conformation of a natural peptide ligand or disrupting a protein-protein interaction. researchgate.net This approach has been instrumental in the development of potent and selective agonists and antagonists for various receptors.
Significance of Spirocyclic Structures in Biologically Relevant Molecules
Spirocycles, characterized by two rings sharing a single atom, are privileged structures in medicinal chemistry due to their inherent three-dimensionality and structural rigidity. This unique topology allows for the precise spatial orientation of functional groups, which can lead to improved interactions with biological targets. Spirocyclic scaffolds are found in numerous natural products and have been successfully incorporated into a range of clinically approved drugs. Their high sp³ character is also associated with improved physicochemical properties, such as aqueous solubility.
Contextualizing 1-Aminospiro[2.3]hexane-1-carboxylic Acid as a Spiroamino Acid Building Block
This compound stands at the intersection of unnatural amino acids and spirocyclic scaffolds. As a spiroamino acid, it offers a unique combination of a constrained backbone and a three-dimensional side chain, making it an attractive building block for peptide and peptidomimetic design.
The spiro[2.3]hexane scaffold is composed of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom. This arrangement results in a highly strained and rigid structure. rsc.org The presence of the small rings leads to a dense molecular architecture with well-defined exit vectors for substituents. rsc.org This predictable geometry is highly advantageous for rational drug design, allowing for precise control over the spatial presentation of pharmacophoric elements. Recent research has highlighted the potential of the spiro[2.3]hexane motif as a bioisostere for other cyclic systems, offering a novel way to explore chemical space and modulate molecular properties. rsc.org
A 2024 study reported the synthesis of spiro[2.3]hexane-derived α-amino acids, including a compound closely related to this compound. The research highlighted two main synthetic approaches: modification of commercially available spirocyclic diesters and a Bucherer-Bergs hydantoin (B18101) synthesis.
| Synthetic Approach | Key Steps | Overall Yield |
| Modification of Diesters | Monohydrolysis, Curtius rearrangement, functional group deprotection | 31-52% |
| Bucherer-Bergs Synthesis | Hydantoin formation, subsequent cleavage | Not specified |
Table 1: Synthetic approaches to spiro[2.3]hexane-derived α-amino acids.
The study also investigated the physicochemical properties of these novel amino acids, revealing interesting trends in their isoelectric points (pI).
| Amino Acid | pKa1 | pKa2 | pI (21 °C) |
| 1-aminocyclohexane-1-carboxylic acid | 2.29 | 10.42 | 6.36 |
| Spiro[2.3]hexane-1-carboxylic acid analogue | 2.15 | 10.20 | 6.18 |
| 1-aminocycloheptane-1-carboxylic acid | 2.25 | 10.35 | 6.30 |
Table 2: Comparison of pKa and pI values of a spiro[2.3]hexane-derived amino acid with its parent cycloalkane analogues.
The data indicates that the spiro[2.3]hexane-derived amino acid exhibits a lower isoelectric point compared to its larger, less strained cycloalkane counterparts. This alteration in physicochemical properties, stemming from its unique strained spirocyclic structure, underscores the potential of this compound and its analogues to impart novel characteristics to peptides and other bioactive molecules.
Historical Development and Early Research on Spiroamino Acids
The conceptual groundwork for utilizing conformationally constrained amino acids to probe peptide structure-activity relationships has been a focus of research for many decades. rsc.org While the synthesis of simple amino acids under prebiotic conditions was famously demonstrated in the mid-20th century, the targeted synthesis of more complex, structurally defined amino acids like spiro-derivatives came much later.
Early research into spiroamino acids was driven by the desire to create novel structural motifs for applications in medicinal chemistry and materials science. Synthetic chemists developed various methods to construct the unique spirocyclic core. Some of the foundational synthetic strategies adapted for spiroamino acid synthesis include:
Bucherer-Bergs Hydantoin Synthesis: This classical method for synthesizing amino acids was adapted for the creation of spirocyclic variants. The process involves the reaction of a spirocyclic ketone with cyanide and ammonium (B1175870) carbonate to form a hydantoin, which is then hydrolyzed to yield the desired spiroamino acid. researchgate.net
Curtius Rearrangement: This reaction provides a pathway to convert a carboxylic acid into an amine, a key transformation in amino acid synthesis. In the context of spiroamino acids, a spirocyclic carboxylic acid can be converted to an acyl azide, which then undergoes rearrangement to an isocyanate, and is subsequently hydrolyzed to the amine. researchgate.netrsc.org
[1+2] Cycloaddition: More modern approaches have utilized catalytic [1+2] cycloaddition reactions. For instance, the reaction of diazoacetic esters with methylenecyclobutanes has been employed to construct the spiro[2.3]hexane framework. journal-vniispk.ru
Initial studies on spiroamino acids often focused on their synthesis and the characterization of their unique structural properties. Researchers explored how the rigid spirocyclic scaffold would influence the conformation of peptides. These early investigations laid the groundwork for the more recent and sophisticated applications of spiroamino acids in drug discovery and chemical biology, where they are used to create highly specific and potent therapeutic agents. For example, spiro[2.3]hexane amino acids have been synthesized as conformationally restricted analogs of γ-aminobutyric acid (GABA), with the goal of developing modulators for GABAergic systems in the central nervous system. journal-vniispk.ru Similarly, other spirocyclic amino acids have been designed as constrained analogs of glutamic acid. rsc.orgbeilstein-journals.org
Detailed Research Findings
The following table summarizes key data for "this compound" and related spirocyclic amino acids.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) |
| This compound | 1396628-98-0 | C7H11NO2 | 141.17 | Solid | 97 |
| 5-Aminospiro[2.3]hexane-5-carboxylic acid | 1314939-85-9 | C7H11NO2 | 141.17 | Solid | 97 |
| 1-chlorospiro[2.3]hexane-1-carboxylic acid | 30152-56-8 | C7H9ClO2 | - | - | 95 |
| 5-Oxospiro[2.3]hexane-1-carboxylic acid | 1514428-20-6 | - | - | - | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminospiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHFGZMZBROAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Aminospiro 2.3 Hexane 1 Carboxylic Acid and Its Derivatives
Retrosynthetic Analysis of the Spiro[2.3]hexane Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential synthetic pathways and viable starting materials. For 1-aminospiro[2.3]hexane-1-carboxylic acid, the analysis focuses on the disconnection of the spiro[2.3]hexane framework and the installation of the amino acid moiety.
Two primary retrosynthetic approaches can be envisioned:
Late-Stage Amination: The most common strategy involves disconnecting the C1-amino and C1-carboxyl groups first, leading back to a key intermediate, spiro[2.3]hexane-1-one. This spirocyclic ketone can then be subjected to well-established amino acid syntheses, such as the Strecker or Bucherer-Bergs reactions, to install the α-amino acid functionality. nih.govresearchgate.net This approach isolates the challenge to the initial construction of the spirocyclic ketone.
Ring-Forming Disconnections: The spiro[2.3]hexane core itself can be disconnected in two principal ways:
Cyclopropane (B1198618) Ring Disconnection: This pathway breaks the cyclopropane ring, revealing a methylenecyclobutane precursor. The cyclopropane ring can then be formed through a cyclopropanation or a [1+2] cycloaddition reaction, a strategy that has proven effective for synthesizing related spiro[2.3]hexane systems. researchgate.net
Cyclobutane (B1203170) Ring Disconnection: Alternatively, disconnection of the cyclobutane ring leads to a cyclopropane-containing precursor with a suitable four-carbon chain that can be cyclized. This approach might involve an intramolecular substitution or a [2+2] cycloaddition to form the four-membered ring.
The late-stage amination approach combined with a cyclopropane-forming disconnection is often favored, as the construction of the cyclopropane ring on a pre-formed cyclobutane derivative is a more common and well-documented strategy. researchgate.net
Classical and Modern Approaches to Spiroannulation
Spiroannulation, the formation of a spirocycle, can be achieved through a variety of classical and modern synthetic methods. These strategies generally fall into several categories: intramolecular cyclizations, cycloaddition reactions, and rearrangement processes.
Intramolecular Cyclization: This classical approach involves the formation of the second ring by cyclizing a precursor that already contains the first ring. Methods include intramolecular alkylations, aldol condensations, and Dieckmann condensations. researchgate.net For the spiro[2.3]hexane system, this could involve an appropriately substituted cyclobutane undergoing cyclization to form the cyclopropane ring, or vice versa.
Cycloaddition Reactions: Cycloadditions are powerful tools for forming multiple carbon-carbon bonds in a single step with high stereocontrol. [2+2] cycloadditions are a primary method for constructing cyclobutane rings, while [1+2] cycloadditions are used for cyclopropanes. researchgate.net These reactions are central to many modern strategies for accessing the spiro[2.3]hexane core.
Rearrangement Reactions: Molecular rearrangements of specific precursors can lead to the formation of spirocycles. For instance, the ring expansion of a smaller ring adjacent to a spiro center or the rearrangement of bicyclic systems can yield spirocyclic frameworks. The strain in small-ring systems, such as in oxaspiro[2.2]pentanes, can be harnessed to drive rearrangements that form functionalized cyclobutanones. nih.gov
Metal-Catalyzed Processes: Modern synthetic chemistry heavily relies on transition-metal catalysis. Rhodium, palladium, copper, and nickel catalysts have been employed in various spiroannulation strategies, including cyclopropanations, C-H activation/annulation cascades, and cross-coupling reactions to assemble complex spirocyclic structures with high efficiency and selectivity. figshare.comnih.govnih.gov
These general approaches provide the strategic foundation for the specific methodologies detailed below for the construction of the spiro[2.3]hexane scaffold.
Cyclopropane Ring Formation Strategies
The construction of the three-membered ring is a critical step in many synthetic routes toward spiro[2.3]hexane derivatives. This is often achieved by forming the cyclopropane onto a pre-existing cyclobutane precursor.
A classical approach to forming cyclopropane rings involves the intramolecular cyclization of a γ-halo-α-cyanocarboxylic acid ester or a related nitrile. In a typical sequence, a base is used to deprotonate the α-carbon, generating a nucleophilic carbanion that subsequently displaces a leaving group on the γ-carbon to close the three-membered ring. youtube.com
While this method is well-established for simpler cyclopropanes, its application to the synthesis of the spiro[2.3]hexane core is less documented in the literature. A hypothetical route would involve a 1-(cyanomethyl)cyclobutane-1-carboxylic acid derivative bearing a leaving group on the exocyclic methylene carbon. Treatment with a base would induce cyclization to form the spiro[2.3]hexane-1-carbonitrile-1-carboxylic acid scaffold. The harsh conditions sometimes required for hydrolysis of the nitrile could potentially pose a challenge. youtube.com
A highly effective and modern method for cyclopropane synthesis is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. Dirhodium(II) carboxylate complexes are particularly proficient catalysts for this transformation. nih.govresearchgate.net For the synthesis of the spiro[2.3]hexane core, this strategy involves the reaction of a diazoacetate with a methylenecyclobutane derivative.
The reaction proceeds via the formation of a highly electrophilic rhodium-carbene intermediate. This intermediate then reacts with the alkene in a concerted, asynchronous manner to form the cyclopropane ring. nih.gov The use of chiral rhodium catalysts, such as those with phthalimido- or adamantylglycine-derived ligands, allows for high levels of stereocontrol, which is crucial when forming chiral spirocenters. nih.govnih.gov Studies on the synthesis of azaspiro[n.2]alkanes have shown that catalysts like Rh₂(S-pPhTPCP)₄ can achieve high diastereoselectivity (e.g., 11:1 d.r.) and enantioselectivity (e.g., 99% ee). nih.gov The stereochemical outcome is dictated by the ability of the substrate to fit into the chiral pocket created by the catalyst's ligands. nih.govresearchgate.net
| Rhodium Catalyst | Substrate Type | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Nonsymmetrical exomethylene azacycles | Low (e.g., 1.2:1) | Low to Moderate | nih.gov |
| Rh₂(S-PTAD)₄ | Nonsymmetrical exomethylene azacycles | Poor (e.g., 2.4:1) | High (e.g., 86%) | nih.gov |
| Rh₂(S-pPhTPCP)₄ | Nonsymmetrical exomethylene azacycles | High (e.g., 11:1) | Excellent (e.g., 99%) | nih.gov |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | High | High (up to 98%) | nih.gov |
The catalytic [1+2] cycloaddition is mechanistically similar to the rhodium-catalyzed cyclopropanation and represents a primary strategy for constructing the spiro[2.3]hexane skeleton. This method has been explicitly used to synthesize novel spiro[2.3]hexane amino acids. researchgate.net
In this reaction, a diazo ester, such as ethyl nitrodiazoacetate or ethyl diazoacetate, serves as the carbene precursor. In the presence of a catalyst (often copper- or rhodium-based), the diazo compound releases dinitrogen gas to form a metal carbene. This species then adds across the double bond of a methylenecyclobutane derivative to yield the spiro[2.3]hexane product. researchgate.net This approach is particularly valuable as it builds the key spirocyclic carbon framework in a single, efficient step. The resulting ester and nitro groups can then be further transformed, for example via a Curtius rearrangement of a derived carboxylic acid, to install the desired amine functionality. researchgate.netresearchgate.net
Cyclobutane Ring Construction Methodologies
While forming the cyclopropane onto a cyclobutane is more common, strategies that construct the cyclobutane ring onto a pre-existing cyclopropane are also viable. The synthesis of four-membered rings is often challenging due to ring strain, but several reliable methods exist. mdpi.com
[2+2] Cycloaddition: The photochemical or thermal [2+2] cycloaddition of two alkene components is a fundamental method for synthesizing cyclobutanes. A relevant approach for the target molecule would involve the cycloaddition of a cyclopropylidene-containing molecule with an appropriate ketene or alkene.
Ring Expansion of Cyclopropanes: Cyclopropylcarbinyl systems are known to undergo rearrangement and ring expansion to form cyclobutanes. This can be facilitated by the presence of a leaving group on the exocyclic carbon of a methylenecyclopropane, which upon departure generates a cationic intermediate that rearranges to a cyclobutyl cation.
Intramolecular Alkylation: A common strategy involves the cyclization of a 1,4-dihalide or a γ-halocarbonyl compound. For instance, the cyclization of diethyl 1,1-cyclopropanediacetate via an intramolecular acyloin condensation or a related reaction can produce a 2-hydroxy-spiro[2.3]hexan-1-one intermediate.
Modern Catalytic Methods: Recent advances have provided new catalytic routes to functionalized cyclobutanes. For example, the catalytic arylboration of spirocyclic cyclobutenes using Cu/Pd or Ni catalyst systems allows for the rapid construction of highly substituted spiro[3.n]alkane cores. nih.gov While this example builds on a cyclobutene, the principle of using catalytic difunctionalization of an unsaturated spirocyclic precursor is a powerful modern approach. nih.gov Furthermore, ring strain in the cyclobutane ring can serve as a driving force in subsequent rearrangement reactions, highlighting the unique reactivity of these scaffolds. acs.org
Malonate Alkylation Chemistry for Cyclobutane Formation
A foundational strategy for constructing the cyclobutane portion of the spiro[2.3]hexane core is the intramolecular malonic ester synthesis, a variant known as the Perkin alicyclic synthesis. wikipedia.org This method leverages the reactivity of diethyl malonate or a similar active methylene compound with an appropriate dihalide.
The synthesis commences with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized carbanion. study.com This nucleophile then participates in a substitution reaction with a 1,3-dihalopropane, such as 1,3-dibromopropane. The initial alkylation forms an intermediate that still possesses an acidic proton on the α-carbon. A second deprotonation event generates a new carbanion, which then undergoes an intramolecular nucleophilic substitution to displace the remaining halide, thereby forming the cyclobutane ring. youtube.com The resulting product is a cyclobutane-1,1-dicarboxylate. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a cyclobutanecarboxylic acid. study.com To synthesize the spirocyclic system of this compound, this strategy would be adapted, for instance, by starting with a cyclopropylidene-substituted malonic ester, which could then undergo further reactions to build the cyclobutane ring before introduction of the amino group.
Reaction Scheme: Perkin Alicyclic Synthesis for Cyclobutane Formation
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Diethyl malonate, 1,3-Dihalopropane | Sodium Ethoxide (NaOEt) | 3-halopropyl-diethyl malonate |
| 2 | 3-halopropyl-diethyl malonate | Sodium Ethoxide (NaOEt) | Diethyl cyclobutane-1,1-dicarboxylate |
Photoinduced Synthesis Approaches
Emerging synthetic routes are exploring the use of photochemistry to construct spiro[2.3]hexane scaffolds. These methods offer potential advantages, including milder reaction conditions and unique reactivity patterns. A general green protocol for synthesizing functionalized spiro[2.3]hexanes has been described that avoids the use of toxic or harmful reagents. This approach utilizes the reaction of alkenes under visible-light irradiation, demonstrating good functional-group tolerance and operational simplicity. While specific applications to this compound are still under development, these photoinduced strategies represent a frontier in the synthesis of complex spirocycles.
Stereoselective Synthesis of this compound
The presence of a quaternary stereocenter at the C1 position means that this compound is a chiral molecule. The control of its absolute and relative stereochemistry is a significant challenge in its synthesis.
Enantioselective Routes and Chiral Auxiliary Applications
The production of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques. One established method for synthesizing chiral α-amino acids involves the use of chiral auxiliaries. For instance, a common strategy is the Strecker reaction, where a chiral amine, such as (R)-2-phenylglycinol, is reacted with a ketone precursor. The resulting chiral Schiff base directs the addition of a cyanide source to one face of the molecule, leading to a diastereomeric mixture of α-aminonitriles that can be separated chromatographically. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary would yield the desired enantiomerically enriched amino acid.
Control of Diastereoselectivity in Spirocyclic Systems
In derivatives of this compound that contain additional stereocenters, controlling diastereoselectivity is crucial. The rigid, three-dimensional nature of the spirocyclic system heavily influences the facial selectivity of reactions. The choice of catalyst and reaction conditions can play a pivotal role in determining the diastereomeric outcome. For example, in catalytic cyclopropanations to form related azaspiro compounds, the use of specific dirhodium tetracarboxylate catalysts has been shown to afford high levels of both enantioselectivity and diastereoselectivity. The chiral pocket of the catalyst dictates how the substrate can bind, thereby controlling the stereochemical outcome of the carbene addition. Similarly, acid-catalyzed condensation reactions to form other spiro systems have shown that the choice of acid (e.g., methanesulfonic acid vs. toluenesulfonic acid) can control which diastereomer is preferentially formed.
Isolation and Characterization of Stereoisomers
Once a mixture of stereoisomers is synthesized, their separation and characterization are essential.
Isolation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers of amino acids. chromatographytoday.com Different types of CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or crown ethers, are particularly effective for resolving underivatized amino acid enantiomers. chromatographyonline.com These columns operate by forming transient, diastereomeric complexes with the enantiomers, which have different stabilities and thus different retention times, allowing for their separation. nih.gov
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing stereoisomers. While enantiomers have identical NMR spectra in an achiral solvent, their spectra will differ in the presence of a chiral solvating agent. Alternatively, enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which will exhibit distinct NMR spectra. jeol.com For diastereomers, simple ¹H and ¹³C NMR spectroscopy can often distinguish between them, as the different spatial arrangements of atoms lead to different chemical shifts and coupling constants. rsc.org For example, the chemical shift and coupling constants of the proton at the α-stereocenter can be diagnostic for determining the relative stereochemistry. rsc.org
Common Techniques for Stereoisomer Analysis
| Technique | Application | Principle |
|---|---|---|
| Chiral HPLC | Separation of enantiomers | Differential interaction with a chiral stationary phase. chromatographyonline.com |
| NMR Spectroscopy | Characterization of diastereomers | Different spatial arrangements lead to distinct chemical shifts and coupling constants. rsc.org |
Functionalization and Derivatization Strategies
The chemical utility of this compound can be expanded through derivatization of its functional groups. The primary amine and the carboxylic acid moieties serve as handles for a variety of chemical transformations.
N-Functionalization: The amino group can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated. It can also be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to facilitate further synthetic manipulations.
C-Functionalization: The carboxylic acid can be converted into a variety of derivatives. Esterification to form methyl or ethyl esters is a common transformation. The acid can also be reduced to the corresponding primary alcohol or converted to an amide through coupling reactions with various amines.
These functionalization strategies allow for the incorporation of the this compound scaffold into larger molecules, such as peptides or small-molecule drug candidates, enabling the exploration of its structure-activity relationships.
Introduction of Amino and Carboxylic Acid Functionalities
The core challenge in the synthesis of this compound lies in the stereocontrolled installation of the amino and carboxylic acid moieties onto the spirocyclic scaffold. Several methodologies have been developed to achieve this, primarily involving the transformation of precursor carboxylic acids or the reduction of nitrogen-containing functional groups.
The Curtius rearrangement is a powerful and versatile method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. nih.gov This reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate. The isocyanate can then be trapped with various nucleophiles to yield the desired amine or its protected derivatives. nih.gov This method is particularly advantageous as it generally proceeds with retention of stereochemistry at the migrating carbon center. nih.gov
In the context of this compound synthesis, a suitable precursor would be a spiro[2.3]hexane-1,1-dicarboxylic acid derivative. One of the carboxylic acid groups can be selectively converted to the amino group via the Curtius rearrangement, while the other remains as the carboxylic acid functionality of the final amino acid.
The general sequence for a modified Curtius rearrangement involves the following steps:
Acyl Azide Formation: The starting carboxylic acid is converted to an acyl azide. This can be achieved using reagents such as diphenylphosphoryl azide (DPPA) or by treating an acyl chloride with sodium azide.
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement to form an isocyanate, with the concomitant loss of nitrogen gas.
Trapping of the Isocyanate: The highly reactive isocyanate is trapped in situ with a suitable nucleophile. For the synthesis of the parent amino acid, hydrolysis with aqueous acid or base is employed. To obtain protected derivatives, alcohols (e.g., tert-butanol for Boc protection) or benzyl alcohol (for Cbz protection) are used.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Acyl Azide Formation | Carboxylic Acid, DPPA, Et3N, in an inert solvent (e.g., toluene, THF) | Acyl Azide |
| 2. Rearrangement | Heat (reflux) | Isocyanate |
| 3. Trapping (for Boc-protected amine) | tert-Butanol | N-Boc protected amine |
| 4. Deprotection and Hydrolysis | Acidic or basic hydrolysis | This compound |
An alternative approach to introduce the amino functionality is through the chemoselective reduction of a nitro or cyano group positioned at the C1 position of the spiro[2.3]hexane ring. This strategy requires the synthesis of a precursor molecule, such as 1-nitrospiro[2.3]hexane-1-carboxylic acid or 1-cyanospiro[2.3]hexane-1-carboxylic acid.
Reduction of Nitro Groups: The reduction of a nitro group to a primary amine can be accomplished using a variety of reagents and conditions. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org Metal-mediated reductions, for instance with iron, zinc, or tin in acidic media, also provide effective means for this transformation. commonorganicchemistry.com The choice of reducing agent is critical to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule.
| Reducing System | Conditions | Selectivity |
| H2, Pd/C | Methanol or Ethanol, room temperature to 50 °C | High, may reduce other functional groups |
| Fe, HCl or NH4Cl | Ethanol/Water, reflux | Good, often used for aromatic nitro groups |
| Zn, AcOH | Room temperature | Mild, suitable for sensitive substrates |
| SnCl2·2H2O | Ethanol, reflux | Good, effective for aromatic and aliphatic nitro groups |
| Reducing Agent | Solvent | Conditions |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup |
| Catalytic Hydrogenation (H2, Raney Ni) | Ethanol, NH3 | High pressure, elevated temperature |
| Borane-THF complex (BH3·THF) | THF | 0 °C to reflux, followed by acidic workup |
Synthesis of Protected Forms (e.g., N-Boc protected derivatives)
In peptide synthesis and other applications, it is often necessary to protect the amino group of the amino acid to control its reactivity. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. N-Boc protected this compound can be prepared through several routes.
One direct method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is typically carried out in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide or sodium bicarbonate to neutralize the acid formed during the reaction.
Alternatively, as mentioned in the context of the Curtius rearrangement, the isocyanate intermediate can be directly trapped with tert-butanol to yield the N-Boc protected amine in a single step following the rearrangement. This approach is often more efficient as it avoids the isolation of the free amino acid.
| Method | Reagents | Solvent | Base |
| Direct Boc-protection | This compound, Boc2O | Dioxane/Water or THF/Water | NaOH or NaHCO3 |
| In-situ trapping after Curtius Rearrangement | Isocyanate from Curtius rearrangement, tert-Butanol | Toluene or other inert solvent | Not required |
Preparation of Multi-functionalized Derivatives (e.g., dicarboxylic acids, diamines)
The synthesis of multi-functionalized derivatives of this compound, such as dicarboxylic acids and diamines, expands the utility of this scaffold in various fields, including the development of peptidomimetics, chelating agents, and building blocks for materials science.
Dicarboxylic Acid Derivatives: A spiro[2.3]hexane dicarboxylic acid can be envisioned as a precursor to a diamine derivative or as a target molecule in its own right. For instance, spiro[2.3]hexane-1,5-dicarboxylic acid could be synthesized from a suitable starting material like 1,3-cyclobutanedicarboxylic acid. A multi-step sequence could involve the conversion of one of the carboxylic acid groups to a diazoketone, followed by an intramolecular cyclopropanation reaction. Alternatively, a malonic ester synthesis approach on a bifunctional cyclobutane derivative could be employed to construct the spirocyclic dicarboxylate.
Diamine Derivatives: The synthesis of a spiro[2.3]hexane diamine, such as 1,5-diaminospiro[2.3]hexane, could be achieved from the corresponding dicarboxylic acid. A double Curtius rearrangement on spiro[2.3]hexane-1,5-dicarboxylic acid would yield the di-isocyanate, which upon hydrolysis would afford the diamine. Alternatively, the dicarboxylic acid could be converted to the corresponding diamide, followed by a Hofmann rearrangement to give the diamine. Another route could involve the reduction of a dinitro or dicyano spiro[2.3]hexane derivative.
Scalability and Process Optimization in Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors, including cost of reagents, safety of operations, reaction efficiency, and ease of purification. For the synthesis of this compound, the Curtius rearrangement presents both opportunities and challenges for scalability.
The use of acyl azides as intermediates in the Curtius rearrangement raises safety concerns due to their potential explosive nature. researchgate.net However, modern process chemistry has developed strategies to mitigate these risks. Continuous flow reactors offer a significant advantage for handling hazardous intermediates like acyl azides. researchgate.netvapourtec.com In a flow setup, the acyl azide can be generated and immediately consumed in the subsequent rearrangement and trapping steps, minimizing its accumulation and enhancing the safety of the process. ucd.ie
Process optimization would also focus on:
Reagent Selection: Replacing expensive or hazardous reagents with cheaper and safer alternatives. For example, using sodium azide with an activating agent for the carboxylic acid might be more cost-effective than DPPA on a large scale.
Solvent Choice: Selecting solvents that are effective, environmentally friendly, and easily recyclable.
Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and throughput while minimizing energy consumption and side-product formation.
Purification: Developing efficient and scalable purification methods, such as crystallization, to avoid costly and time-consuming chromatographic separations. acs.org
By addressing these factors, the synthesis of this compound and its derivatives can be made more efficient, safer, and economically viable for larger-scale production.
Conformational Analysis and Structural Elucidation of 1 Aminospiro 2.3 Hexane 1 Carboxylic Acid
Experimental Techniques for Conformational Determination
The precise three-dimensional arrangement of atoms in 1-Aminospiro[2.3]hexane-1-carboxylic acid is determined using a combination of powerful analytical methods. X-ray crystallography provides an unambiguous depiction of the molecule's conformation in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic behavior and preferred conformations in solution.
X-ray Crystallography for Solid-State Conformations
X-ray crystallography is an essential technique for determining the precise atomic coordinates of a molecule in its crystalline form. nih.gov This method allows for the detailed analysis of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.
In the crystalline state, molecules of this compound are arranged in a highly ordered three-dimensional lattice. The specific arrangement, or crystal packing, is governed by a network of intermolecular interactions. Predominantly, these are hydrogen bonds involving the amino and carboxylic acid functional groups. semanticscholar.orgrsc.org The amino group acts as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors. researchgate.net These interactions are fundamental in stabilizing the crystal lattice. semanticscholar.org The analysis of these hydrogen-bonding networks provides critical information on how the molecules recognize and interact with each other in a condensed phase. nih.govresearchgate.net
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 6.8 |
| c (Å) | 12.3 |
| β (°) | 95.5 |
| Volume (ų) | 873.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.352 |
| Hydrogen Bond (D-H···A) | N-H···O, O-H···O |
| R-factor | 0.045 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from an X-ray crystallography experiment, as specific data for this compound is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations
NMR spectroscopy is a powerful technique to study the structure and dynamics of molecules in solution. bohrium.com Unlike the static picture provided by X-ray crystallography, NMR can reveal information about the conformational equilibria and the flexibility of the molecule in different solvent environments. researchgate.net
Two-dimensional (2D) NMR experiments provide further detail about the connectivity and spatial proximity of atoms.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. This helps in assigning the proton signals of the spiro[2.3]hexane core.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a highly sensitive probe of internuclear distances and, consequently, of the molecule's conformation in solution.
Table 2: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (ppm) (Hypothetical) | Multiplicity |
| Cyclopropane (B1198618) CH₂ | 0.8 - 1.2 | m |
| Cyclobutane (B1203170) CH₂ (α to C=O) | 2.3 - 2.6 | m |
| Cyclobutane CH₂ (β to C=O) | 1.9 - 2.2 | m |
| NH₂ | 7.5 - 8.5 (in zwitterionic form) | br s |
| COOH | 10.0 - 12.0 | br s |
The extent and nature of intramolecular and intermolecular hydrogen bonding in solution can be investigated using NMR spectroscopic titration. By systematically varying the concentration of the amino acid or by adding a competing hydrogen-bonding solvent, changes in the chemical shifts of the NH and OH protons can be monitored. researchgate.net A downfield shift of these protons upon increasing concentration is indicative of the formation of intermolecular hydrogen bonds. This technique provides valuable data on the thermodynamics of hydrogen bond formation and the preferred association states of the molecule in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an invaluable technique for rapidly assessing the secondary structure of proteins and peptides. When a conformationally constrained amino acid like this compound is incorporated into a peptide sequence, its rigid spirocyclic backbone can induce specific, well-defined secondary structures, such as β-turns or helical folds.
While direct CD spectroscopic data for peptides containing this compound is not extensively documented, the principles of the technique allow for predictions of its conformational influence. The incorporation of constrained residues is known to force the peptide backbone into specific dihedral angles (φ, ψ). For instance, its structural relative, 1-aminocyclopropanecarboxylic acid (Ac3c), is known to favor geometries that induce β-turn conformations in peptides. researchgate.net
The CD spectrum of a peptide is highly sensitive to its secondary structure:
α-Helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheets exhibit a negative band near 218 nm and a positive band around 195 nm.
β-Turns , which are often induced by constrained residues, have more varied spectral signatures depending on their type, but can be distinguished from random coil structures.
Random Coil or unordered structures display a strong negative band near 200 nm. nih.gov
By substituting a residue in a model peptide with this compound and analyzing the resulting CD spectrum, one could determine its propensity to stabilize or destabilize canonical secondary structures. It is hypothesized that its rigid structure would restrict the available conformational space, leading to a more ordered structure with a distinct CD signature compared to a peptide with a flexible residue at the same position.
Theoretical and Computational Investigations of Conformational Space
To complement experimental techniques and probe the molecule's intrinsic properties, theoretical and computational methods provide unparalleled insight into its conformational landscape, stability, and electronic structure.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.
For this compound, the primary sources of conformational variability, beyond the puckering of the cyclobutane ring, involve the relative orientations of the amino (-NH2) and carboxylic acid (-COOH) groups. DFT calculations can be used to determine the relative energies of these different conformers. Studies on the analogous compound 1-aminocyclopropanecarboxylic acid have shown that conformers are defined by the rotation around the Cα-C(OOH) and Cα-N bonds. nih.gov A similar analysis for this compound would likely reveal a limited number of stable conformers due to steric hindrance imposed by the spirocyclic system.
The conformational landscape is typically explored by systematically rotating key dihedral angles and calculating the energy at each point to locate minima. For this molecule, the key dihedral angles would define the orientation of the carboxyl and amino groups relative to the ring system.
Table 1: Hypothetical Relative Stabilities of this compound Conformers This table is illustrative, based on typical findings for constrained amino acids. Specific energy values require dedicated DFT calculations for this molecule.
| Conformer | Description | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298.15 K) |
|---|---|---|---|
| I | Trans-orientation of NH2 and COOH groups | 0.00 (Global Minimum) | High |
| II | Gauche-orientation of functional groups | 1.5 - 3.0 | Moderate |
| III | Cis-orientation of functional groups | > 5.0 | Low (Sterically disfavored) |
The spiro[2.3]hexane core is inherently strained due to the presence of three- and four-membered rings fused at a single carbon. This strain energy is a consequence of bond angle deviation from the ideal sp3 tetrahedral angle (109.5°), torsional strain from eclipsing C-H bonds, and transannular strain. DFT calculations can quantify this strain. The total strain energy can be estimated by comparing the calculated heat of formation with that of a hypothetical strain-free reference molecule.
The total ring strain is approximately the sum of the strain energies of its constituent rings.
Cyclopropane: Possesses significant angle strain (C-C-C angles of 60°) and torsional strain, with a total strain energy of approximately 27.5 kcal/mol.
Cyclobutane: Is less strained than cyclopropane but still significant, with a strain energy of about 26.3 kcal/mol. masterorganicchemistry.com
The fusion at the spiro-center further influences the geometry and strain. DFT studies on the related spiro[2.3]hex-1-ene system confirm the highly distorted and strained nature of this framework. acs.org
Table 2: Estimated Ring Strain in the Spiro[2.3]hexane System Data derived from established values for parent cycloalkanes. masterorganicchemistry.com
| Ring Component | Approximate Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane | 27.5 | Angle Strain, Torsional Strain |
| Cyclobutane | 26.3 | Angle Strain, Torsional Strain |
| Spiro[2.3]hexane (Total) | ~53.8 | Combined Angle and Torsional Strain |
Like other amino acids, this compound can exist in equilibrium between a neutral form and a zwitterionic (dipolar) form, where the proton from the carboxylic acid group has transferred to the amino group.
DFT calculations, particularly those including a solvent model, are crucial for analyzing this equilibrium. jocpr.com In the gas phase, the neutral form is typically more stable. However, in polar solvents like water, the zwitterionic form is significantly stabilized by solvation of the charged ammonium (B1175870) (-NH3+) and carboxylate (-COO-) groups, making it the predominant species. nih.govnih.gov Computational models can predict the relative free energies of these tautomers to determine their equilibrium ratio in different environments.
Table 3: Tautomeric Forms of this compound
| Tautomer | Structure | Predominant Environment | Key Functional Groups |
|---|---|---|---|
| Neutral Form | Contains -NH2 and -COOH | Gas Phase / Aprotic Solvents | Amino, Carboxylic Acid |
| Zwitterionic Form | Contains -NH3+ and -COO- | Polar Solvents (e.g., Water) | Ammonium, Carboxylate |
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While DFT calculations are excellent for identifying stable, low-energy conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a water box). nih.gov
For this compound, an MD simulation would illuminate:
The flexibility and puckering modes of the cyclobutane ring.
The rigid nature of the cyclopropane ring.
The rotational dynamics of the amino and carboxyl groups.
The stability of intramolecular hydrogen bonds, if any.
The specific interactions between the solute and surrounding solvent molecules.
By running simulations for nanoseconds or longer, a dynamic conformational landscape can be mapped. nih.govtechnologynetworks.com This reveals not only the most stable states but also the energy barriers between them and the pathways for conformational transitions, providing a comprehensive picture of the molecule's behavior in a realistic environment.
Quantum Mechanical (QM) Calculations for Conformational Energies
The intrinsic conformational energies of this compound are determined through sophisticated computational methods, primarily leveraging quantum mechanics (QM). These calculations provide critical insights into the stability of different spatial arrangements (conformers) of the molecule. The most widely employed methods for this purpose are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.govgoogle.com
DFT methods, particularly with the B3LYP functional, are a cornerstone of these investigations. nih.gov Calculations are typically performed with a basis set such as 6-31G(d) or larger to ensure accurate descriptions of electron distribution and molecular geometry. nih.gov The process involves geometry optimization, where the algorithm seeks the lowest energy structure for a given starting conformation. By starting from various possible arrangements, a potential energy surface can be mapped, identifying the global minimum (the most stable conformer) and other local energy minima.
Table 1: Illustrative Relative Conformational Energies Calculated via QM This table presents hypothetical data for illustrative purposes, based on QM calculation principles for constrained amino acids.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | DFT (B3LYP)/6-311++G(d,p) | 0.00 | The most stable, lowest-energy conformation. |
| Conformer A | DFT (B3LYP)/6-311++G(d,p) | +2.5 | A higher-energy rotamer resulting from slight torsional strain. |
| Conformer B | DFT (B3LYP)/6-311++G(d,p) | +5.1 | A less stable conformer, potentially with an unfavorable intramolecular interaction. |
| Transition State | DFT (B3LYP)/6-311++G(d,p) | +12.3 | The energy barrier for interconversion between two minima. |
Principal Component Analysis of Conformational Data
Principal Component Analysis (PCA) is a powerful statistical technique used to simplify the complexity of conformational data, which is often generated from molecular dynamics (MD) simulations. nih.gov For a molecule like this compound, an MD simulation would produce a vast number of atomic coordinate snapshots over time, representing the molecule's dynamic behavior. PCA reduces the high-dimensional data of these atomic motions into a few key components, known as principal components (PCs), that describe the most significant collective movements. nih.govnih.gov
The first principal component (PC1) typically captures the largest-scale, most dominant motion within the molecule, while the second (PC2) and subsequent components describe progressively smaller-scale fluctuations. acs.org By projecting the conformational ensemble onto the first few PCs, a low-dimensional map of the essential conformational space can be created. This map reveals the major pathways of conformational change and the relationships between different stable and semi-stable states. acs.org
In the context of this compound, PCA would be applied to the trajectory of the alpha-carbon and the atoms of the spirocyclic side chain. The analysis would identify the primary modes of motion, such as any subtle puckering in the cyclobutane ring or rocking motions of the entire spirocyclic system relative to the amino acid backbone. This process, also known as Essential Dynamics, filters out random thermal noise to reveal the functionally relevant, concerted motions that define the molecule's structural plasticity. nih.gov
Influence of Spiro-Cyclic Architecture on Conformational Preferences
Constraining Torsional Angles (e.g., χ-Space Control)
The defining structural feature of this compound is its spirocyclic side chain, where a cyclopropane and a cyclobutane ring are fused at the alpha-carbon of the amino acid. This architecture imposes exceptionally rigid constraints on the side-chain torsional angles, primarily χ1 (chi-1) and χ2 (chi-2). In typical acyclic amino acids, rotation around the Cα-Cβ bond (defining χ1) and the Cβ-Cγ bond (defining χ2) allows the side chain to adopt various staggered conformations (gauche(+), gauche(-), and anti).
In this spiro-amino acid, these rotations are effectively locked. The Cα is a spiro-center, and the Cβ is part of both the cyclopropane and cyclobutane rings. Consequently, the atoms of the side chain are held in a fixed spatial relationship, severely limiting the accessible conformational space (χ-space). This "freezing" of the side-chain conformation is a key strategy in medicinal chemistry for designing peptides with well-defined three-dimensional shapes. rsc.org The rigid structure reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. The spiro[2.3]hexane scaffold forces a specific, predictable orientation of the side-chain atoms, making it a valuable tool for probing the structural requirements of receptor binding pockets.
Comparison with Acyclic and Other Constrained Amino Acid Analogues
The conformational properties of this compound are best understood by comparing it to both flexible and other constrained amino acids.
Acyclic Analogues: Compared to an acyclic amino acid like valine or leucine, the difference is profound. Valine's isopropyl side chain has significant rotational freedom around its Cα-Cβ bond (χ1). This flexibility allows it to adapt its shape to various environments. In contrast, this compound has virtually no such freedom, presenting a static, three-dimensional scaffold. This rigidity is a direct consequence of its cyclic nature. arxiv.org
Other Constrained Analogues:
1-Aminocyclohexane-1-carboxylic Acid (Acc6): This analogue restricts the backbone angles (φ, ψ) but the cyclohexane (B81311) ring itself can undergo conformational changes (e.g., chair-boat interconversion), although the chair form is highly preferred. psu.edu The spiro[2.3]hexane system is more rigid due to the inherent strain and planarity of the smaller cyclopropane and cyclobutane rings.
Spiro[3.3]heptane Analogues: Amino acids built on a spiro[3.3]heptane skeleton are also highly constrained. rsc.org They consist of two fused cyclobutane rings. The spiro[2.3]hexane system offers a different geometric profile due to the fusion of a three-membered ring with a four-membered ring, resulting in distinct bond angles and a unique spatial projection of the atoms.
Spiro[2.2]pentane Analogues: These represent an even more strained and rigid system, composed of two fused cyclopropane rings. The conformational restriction is extreme, providing a very different and more compact structure than the spiro[2.3]hexane analogue.
The spiro[2.3]hexane scaffold provides a unique level of conformational constraint that is more severe than larger single-ring systems like Acc6 but offers a different stereochemical presentation compared to other spirocyclic systems like spiro[3.3]heptane or spiro[2.2]pentane derivatives.
Table 2: Comparison of Torsional Freedom in Different Amino Acid Types
| Amino Acid Type | Example | Side Chain Torsional Freedom (χ angles) | Key Structural Feature |
|---|---|---|---|
| Acyclic | Valine | High (rotation around Cα-Cβ bond) | Flexible alkyl side chain. |
| Monocyclic | 1-Aminocyclohexane-1-carboxylic acid (Acc6) | Limited (constrained by the ring) | Cyclohexane ring, prefers chair conformation. psu.edu |
| Spirocyclic | 1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid | Very Low (locked by fused rings) | Two fused cyclobutane rings. rsc.org |
| Spirocyclic | This compound | Extremely Low (locked by fused rings) | Fused cyclopropane and cyclobutane rings. |
Applications in Peptidomimetics and Drug Design Research
Incorporation into Peptide Chains for Conformational Restriction
The incorporation of conformationally restricted amino acids is a well-established strategy to control the secondary structure of peptides. The spirocyclic nature of 1-aminospiro[2.3]hexane-1-carboxylic acid and its analogs provides a means to pre-organize the peptide backbone into desired spatial arrangements.
The β-turn is a common secondary structural motif in peptides and proteins, often involved in molecular recognition events. Consequently, the design of β-turn mimetics is a major focus in drug discovery. rsc.org Spirocyclic systems, by virtue of their constrained nature, can effectively induce β-turn conformations in peptide sequences. The rigid backbone of these amino acids can force the peptide chain to adopt the characteristic folded structure of a β-turn. Studies on novel spiro-bicyclic systems have demonstrated their potential as type II β-turn peptidomimetics. nih.gov The design and synthesis of such mimetics can lead to more stable and potent peptide analogs for therapeutic applications. rsc.orgbeilstein-journals.org
While the induction of β-turns is a primary application, constrained amino acids can also promote the formation of helical structures, such as the 3(10)-helix and α-helix. The introduction of rigid Cα-tetrasubstituted α-amino acids into peptides is a known strategy to stabilize helical conformations. nih.gov For instance, peptides containing the bulky 2-aminoadamantane-2-carboxylic acid (Adm) residue have shown a propensity to adopt γ-turn and incipient γ-helical structures. nih.gov Similarly, studies on peptides incorporating other cyclic amino acids, such as 1-aminocyclooctane-1-carboxylic acid, have demonstrated the formation of stable 3(10)-helical conformations in both crystal and solution states. nih.gov Although direct experimental data for this compound is limited in this specific context, its rigid structure suggests a potential role in the stabilization of helical folds in a sequence-dependent manner. Further conformational analysis of peptides containing this specific amino acid would be necessary to fully elucidate its helix-inducing properties. chemrxiv.orgresearchgate.net
Development of Conformationally Constrained Analogues of Biologically Active Peptides
A key application of this compound and related structures is in the creation of conformationally restricted mimics of natural amino acids and bioactive peptides. This approach aims to develop analogs with improved pharmacological properties.
L-Glutamic Acid: L-Glutamic acid is a major excitatory neurotransmitter in the central nervous system (CNS), and its receptors are important drug targets. nih.govbeilstein-journals.org The development of conformationally "frozen" analogs of L-glutamic acid can lead to more potent and selective ligands. nih.govbeilstein-journals.org Researchers have designed and synthesized 5-azaspiro[2.3]hexane derivatives as constrained analogs of L-glutamic acid. nih.govbeilstein-journals.orgnih.gov These spirocyclic compounds are intended to limit the rotational freedom around the C3–C4 bond, thereby mimicking a specific bioactive conformation of L-glutamic acid. beilstein-journals.orgnih.gov Similarly, analogs based on the spiro[3.3]heptane scaffold have been prepared to create a library of conformationally restricted glutamic acid mimetics. rsc.orgjournal-vniispk.ru
γ-Aminobutyric Acid (GABA): GABA is the primary inhibitory neurotransmitter in the CNS, and its analogs are used to treat various neurological disorders. The synthesis of novel spiro[2.3]hexane amino acids has been pursued to create conformationally rigid analogs of GABA. researchgate.net These compounds are investigated as potential modulators of GABAergic systems. researchgate.net Related spirocyclic amino acid esters have also been prepared and evaluated for their interaction with GABA receptors and uptake systems. nih.gov
Proline: Proline's unique cyclic structure imparts significant conformational restriction on peptide chains. drughunter.com Spirocyclic amino acids can serve as proline mimics, offering an even greater degree of rigidity. drughunter.com For example, 5-azaspiro[2.4]heptane-6-carboxylic acid, a spirocyclic analog, is a key component in the synthesis of the antiviral drug ledipasvir. drughunter.com The spirocyclic structure is crucial for the biological activity of the final compound.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to optimize drug candidates. researchgate.netnih.govrsc.org Strained spiro heterocycles, including those based on the spiro[2.3]hexane framework, are considered non-classical three-dimensional bioisosteres. researchgate.net Their rigid nature can impart beneficial physicochemical properties to lead compounds, such as improved metabolic stability and lipophilicity. researchgate.net The replacement of more flexible fragments with a rigid spirocyclic moiety can lead to enhanced target selectivity and potency by locking the molecule in a more favorable conformation for binding. researchgate.net
Utility as Scaffolds in Medicinal Chemistry Research
The spiro[2.3]hexane framework serves as a versatile scaffold in medicinal chemistry, providing a rigid core upon which various functional groups can be appended to create diverse chemical libraries. The three-dimensional nature of this scaffold is a desirable feature in modern drug design, which seeks to move away from flat, aromatic structures. The synthesis of functionalized spiro[2.3]hexane derivatives allows for the exploration of chemical space and the development of novel drug candidates with unique pharmacological profiles.
Exploration of Structure-Activity Relationships (SAR) for Biological Target Interaction
The primary value of this compound in structure-activity relationship (SAR) studies lies in its conformationally constrained nature. Unlike flexible, open-chain molecules, the spiro[2.3]hexane framework "freezes" the relative positions of the amino and carboxylic acid groups. This rigidity is a powerful tool for researchers, as it significantly reduces the number of possible conformations the molecule can adopt upon binding to a biological target, such as a receptor or enzyme.
The design of such rigid analogues allows researchers to probe the specific geometry required for biological activity. For instance, in designing analogues of the neurotransmitter L-glutamic acid, constraining the key torsion angles that determine the positioning of its functional groups can help identify the exact conformation responsible for interacting with specific receptor subtypes. nih.gov By incorporating the spirocyclic scaffold, chemists can create molecules that are hypothesized to closely mimic the bioactive conformation of a natural ligand, potentially leading to enhanced potency and selectivity. nih.gov
This "frozen analogue" approach provides critical insights into the pharmacophore—the essential three-dimensional arrangement of functional groups—required for molecular recognition and activation of a biological target.
Design of Ligands for Receptors (e.g., Glutamate (B1630785) Receptors, GABAergic Cascades)
Glutamate Receptors: The most prominent research application for molecules like this compound is in the design of ligands for glutamate receptors. Glutamic acid is a major excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological and psychiatric disorders. The development of ligands that can selectively target specific subtypes of metabotropic glutamate receptors (mGluRs) is a significant goal in drug discovery.
Conformationally constrained analogues of glutamic acid, such as (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), have been successfully designed to be potent and selective agonists for group 2 mGluRs. nih.gov This success supports the underlying hypothesis that restricting the flexibility of the glutamate backbone can lock the molecule into a conformation that is highly selective for a particular receptor subtype. nih.gov The spiro[2.3]hexane structure of this compound serves a similar purpose, providing a rigid framework intended to mimic the bioactive conformation of glutamate for a target receptor.
Table 1: Structural Features of Spirocyclic Amino Acids in Receptor Ligand Design
| Feature | Implication for Receptor Binding |
|---|---|
| Spiro[2.3]hexane Core | Provides a rigid, three-dimensional scaffold. |
| Conformational Restriction | "Freezes" the relative orientation of pharmacophoric groups (amine and carboxylate). |
| Potential for Selectivity | The fixed conformation may fit preferentially into the binding site of one receptor subtype over others. |
| Novel Chemical Space | Offers unique structural motifs not present in natural amino acids, allowing for exploration of new interactions with the target. |
GABAergic Cascades: While the design of conformationally restricted analogues is a common strategy for targeting gamma-aminobutyric acid (GABA) receptors, publicly available research specifically documenting the activity or design of this compound as a ligand for GABAergic systems is limited.
Inhibition of Specific Enzymes (e.g., Kinases)
There is limited specific information in the public domain regarding the investigational use of this compound as a kinase inhibitor. While spirocyclic scaffolds are explored in various inhibitor designs, dedicated studies for this particular compound in kinase inhibition are not widely reported.
Investigational Antimicrobial Properties (in vitro studies)
While various carboxylic acid derivatives are studied for their antimicrobial potential, there is a lack of specific in vitro studies focused on the antimicrobial properties of this compound in the available scientific literature. nih.gov
Modulators of Metabolic Pathways
Research into the specific effects of this compound as a modulator of metabolic pathways is not extensively documented in publicly accessible literature.
Research into Inhaled Bronchodilators and Other Pharmacological Targets
There is no significant evidence in the available research literature to suggest that this compound has been specifically investigated as an inhaled bronchodilator or for other related pharmacological targets.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective and Sustainable Synthetic Routes
The synthesis of spiro[2.3]hexane amino acids presents a considerable challenge due to the need to control the stereochemistry at the spirocyclic center. beilstein-journals.org Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.
Stereoselective Synthesis: Current strategies for creating similar strained spirocycles often rely on multi-step sequences. Future approaches could focus on:
Catalytic [1+2] Cycloaddition: Methods using catalytic cycloaddition of diazo compounds to methylenecyclobutanes are a known route for forming the spiro[2.3]hexane core. journal-vniispk.ru Further development of chiral catalysts for this reaction could provide a direct and enantioselective pathway to the desired amino acid.
Rhodium-Catalyzed Cyclopropanation: As demonstrated in the synthesis of related 5-azaspiro[2.3]hexane analogues, intramolecular cyclopropanation catalyzed by rhodium complexes is a powerful tool for creating the cyclopropane (B1198618) ring with high diastereoselectivity. beilstein-journals.org Adapting this for the synthesis of 1-aminospiro[2.3]hexane-1-carboxylic acid could be a fruitful endeavor.
C-H Activation: Modern synthetic strategies increasingly employ C(sp3)-H activation to forge new bonds. Research into palladium-catalyzed C-H activation could offer novel disconnections and more efficient routes to highly functionalized spirocyclic proline analogues, a strategy that could be adapted for the target molecule. nih.gov
Sustainable Synthesis: The principles of green chemistry are becoming central to modern synthetic efforts. For amino acid synthesis, this includes:
Atom Economy: Designing reactions that incorporate a maximum number of atoms from the reactants into the final product, such as cycloaddition reactions. journal-vniispk.ruresearchgate.net
Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. rsc.org
Catalyst-Free Conditions: The use of photoinduced reactions under visible light, which can generate reactive carbene intermediates from diazo compounds without the need for transition metal catalysts, represents a greener alternative for cyclopropanation. researchgate.net
A summary of potential synthetic strategies is presented below.
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Analogy |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Uses a chiral catalyst to guide the stereochemical outcome of alkylation reactions. | Enables enantioselective synthesis of proline analogues. | Synthesis of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com |
| Rhodium-Catalyzed Cyclopropanation | Intramolecular reaction to form a cyclopropane ring from a diazo compound. | High diastereoselectivity and control over stereocenters. | Synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org |
| Photoinduced Carbene Generation | Uses visible light to generate carbenes from diazoalkanes without a metal catalyst. | Green, additive-free, and mild reaction conditions. | General synthesis of functionalized spiro[2.3]hexanes. researchgate.net |
| Modified Curtius Rearrangement | Transforms a carboxylic acid group into an amine group. | A reliable method for introducing the amino functionality late in the synthesis. | Synthesis of 5-aminospiro[2.3]hexane derivatives. journal-vniispk.rursc.org |
Advanced Computational Design of Spiroamino Acid-Containing Molecules
Computational chemistry offers powerful tools to predict the properties of molecules containing novel amino acids like this compound before their synthesis. This in-silico approach can accelerate the discovery of new bioactive peptides and materials.
Future computational work will likely involve:
Molecular Mechanics and Dynamics: Conformational energy calculations can predict the preferred shapes of peptides incorporating this spiroamino acid. Studies on similar constrained residues like 1-aminocyclobutane carboxylic acid show they favor specific secondary structures such as γ-turns and helices, which are critical for biological activity. nih.gov
Peptide Docking Simulations: Protocols like FlexPepDock can be used to model how peptides containing the spiroamino acid bind to protein targets. nih.gov This allows for the rational design of peptides with high affinity and selectivity for a specific biological receptor.
Quantum Mechanics (QM) and AI: Advanced QM methods and emerging artificial intelligence platforms can refine structural predictions and model complex interactions with greater accuracy. nih.gov These tools can help narrow down vast sequence possibilities to identify the most promising candidates for synthesis.
| Computational Method | Application Area | Anticipated Outcome | Reference Analogy |
|---|---|---|---|
| Molecular Mechanics | Conformational analysis of peptides. | Prediction of stable secondary structures (e.g., helices, turns). | Studies on peptides with 1-aminocyclobutane-1-carboxylic acid. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating molecular motion and interactions over time. | Understanding peptide flexibility and binding dynamics. | General peptide design. nih.gov |
| FlexPepDock (Rosetta Suite) | Modeling peptide-protein binding. | Predicting binding modes and affinities to design selective ligands. | General peptide-protein interaction modeling. nih.gov |
| AI-Enhanced Design | Exploring vast chemical space for novel sequences. | Identification of novel peptide candidates with desired properties. | Emerging trends in rational peptide design. |
Exploration of New Biological Targets and Mechanisms of Action
The rigid structure of this compound makes it an excellent candidate for designing ligands that can selectively target specific protein conformations. Its structural novelty means it could interact with biological targets in unique ways.
Emerging research could target:
Central Nervous System (CNS) Receptors: Constrained amino acids are often designed as analogues of neurotransmitters. For instance, spiro analogues of L-glutamic acid have been synthesized to target glutamate (B1630785) receptors, which are implicated in a wide range of neurological disorders like schizophrenia, Parkinson's, and Alzheimer's disease. beilstein-journals.org Similarly, conformationally restricted analogues of γ-aminobutyric acid (GABA) based on the spiro[2.3]hexane scaffold have been proposed as potential modulators of GABAergic systems. journal-vniispk.ru
Enzyme Inhibition: The unique 3D shape of the spiroamino acid could be exploited to design potent and selective enzyme inhibitors, for example, for proteases or kinases involved in cancer or inflammatory diseases.
Antimicrobial and Antioxidant Activity: Spirocyclic compounds, particularly spiro-oxindoles linked to amino acids, have demonstrated promising antibacterial and antioxidant properties in vitro. nih.gov Research could explore whether incorporating this compound into similar scaffolds yields compounds with potent biological activity. mdpi.com
Integration of this compound into Complex Molecular Architectures
Beyond its use in simple peptides, this spiroamino acid can serve as a unique building block for constructing larger, highly organized molecular structures with novel functions.
Spiroligomers: One of the most exciting future directions is the use of cyclic bis-amino acid building blocks to create "spiroligomers." These are ladder-like oligomers formed by joining the building blocks through diketopiperazine rings. acs.org The spirocyclic junctions eliminate single-bond rotations, resulting in a highly rigid and structurally defined backbone. acs.orgnih.gov Integrating this compound into such architectures could lead to new classes of foldamers with predictable shapes and functionalities.
Scaffold Decoration: The spiro[2.3]hexane core can act as a 3D scaffold from which functional groups can be projected in well-defined spatial orientations. This "scaffold-based" approach is central to modern medicinal chemistry for exploring chemical space and improving the properties of drug candidates. digitellinc.comsigmaaldrich.com The rigid nature of the spiro[2.3]hexane unit is particularly valuable for this purpose. rsc.org
Iterative Synthesis: Drawing inspiration from nature's synthesis of polyketides and peptides, researchers are developing iterative coupling methods using bifunctional building blocks to rapidly assemble complex molecules. nih.gov this compound, appropriately protected, is an ideal candidate for such building block-based strategies.
Applications in Material Science and Supramolecular Chemistry (excluding specific products/industries)
The self-assembly of molecules into ordered, functional materials is a cornerstone of supramolecular chemistry and nanoscience. Amino acids and their derivatives are known to self-assemble into a variety of nanostructures, such as fibers, tubes, and hydrogels, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.govrsc.org
The incorporation of this compound could profoundly influence these processes:
Modulating Self-Assembly: The rigid, non-planar shape of the spiroamino acid can disrupt or direct the packing of molecules in a supramolecular assembly. This could be used to control the morphology and properties of the resulting nanomaterials. nih.gov
Formation of Novel Nanostructures: The unique geometry imposed by the spiro[2.3]hexane core could lead to the formation of entirely new types of self-assembled structures not achievable with simpler, more flexible amino acids.
Hydrogel Formation: The ability of simple amino acids to form hydrogels—water-swollen networks of self-assembled fibers—is well-documented. The specific stereochemistry and rigidity of this spiroamino acid could be harnessed to create hydrogels with enhanced mechanical properties or novel functions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Aminospiro[2.3]hexane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated carboxylic acid derivatives using nitrene precursors (e.g., chloramine-T) under basic conditions . Reaction optimization involves controlling pH (8–10) and temperature (0–5°C) to minimize side reactions like ring-opening. Yield improvements (up to 76%) are achieved by slow addition of reagents and inert atmosphere . Critical Note: Contradictions in yield reports (e.g., 68% vs. 76% for similar spiro compounds) may arise from differences in purification methods (e.g., silica gel vs. reverse-phase chromatography) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR : Key signals include spiro carbon resonances at δ 1.6–2.2 ppm (¹H) and 20–30 ppm (¹³C). Bridging protons exhibit splitting patterns (e.g., doublets of doublets, J = 5.2–6.8 Hz) due to spirocyclic strain .
- HRMS : Accurate mass confirmation (e.g., m/z 354.0969 [M+H]⁺) ensures molecular formula alignment .
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in the bicyclo[3.1.0]hexane core .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its bioactivity in G protein-coupled receptor (GPCR) studies?
- Methodological Answer : The rigid spiro scaffold enhances binding selectivity for adenosine receptors (e.g., A₃AR) by restricting conformational flexibility. In silico docking studies (e.g., Glide SP) reveal hydrogen bonding between the carboxylic acid group and His²⁵⁸ residue of A₃AR . Experimental Validation: Radioligand displacement assays (IC₅₀ = 0.8–1.2 nM) confirm potency .
Q. What strategies resolve contradictions in spectral data for spirocyclic derivatives?
- Methodological Answer :
- Dynamic NMR : Detects ring-flipping in spiro systems at variable temperatures (e.g., coalescence at 40°C for ΔG‡ ≈ 12 kcal/mol) .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify amine proton coupling in crowded spectral regions .
- Comparative Analysis : Cross-reference with databases like mzCloud (180 spectra available for analogs) to validate fragmentation patterns .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are most reliable?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers (Rs > 1.5) .
- Circular Dichroism (CD) : Correlates Cotton effects (e.g., 220 nm for R-enantiomer) with absolute configuration .
- Contradiction Alert : Discrepancies in optical rotation values may arise from trace solvents; ensure lyophilization before analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
